N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide
Description
N'-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide is a heterocyclic compound combining a pyrazolo[3,4-d]pyrimidine core with a thiophene-2-carbohydrazide moiety. Pyrazolo[3,4-d]pyrimidines are known for their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism . This compound is synthesized via multi-step reactions, including condensation and cyclization processes, as observed in analogous pyrazolo-pyrimidine derivatives .
Properties
Molecular Formula |
C11H10N6OS |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C11H10N6OS/c1-17-10-7(5-14-17)9(12-6-13-10)15-16-11(18)8-3-2-4-19-8/h2-6H,1H3,(H,16,18)(H,12,13,15) |
InChI Key |
KZCAEBVVRJKRKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with thiophene-2-carbohydrazide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst, followed by purification through techniques such as chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrides or other reduced forms .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations :
Comparison :
Key Insights :
- Benzothiazole derivatives () show antimicrobial activity, but the role of thiophene vs. benzothiazole in target binding remains unexplored.
Physicochemical Properties
Comparison :
- The carbohydrazide group in the target compound may improve solubility over phenylcarboxamido derivatives ().
- Molecular weight (~300) aligns with drug-like properties, similar to bioactive analogs in .
Structure-Activity Relationships (SAR)
- Pyrazole vs. Thieno Cores: Pyrazolo[3,4-d]pyrimidines (target compound) exhibit better kinase inhibition than thieno[2,3-d]pyrimidines ().
- Substituent Effects :
Biological Activity
N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₄N₄S |
| Molecular Weight | 270.34 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effective inhibition against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : In vitro tests indicated that certain derivatives had MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Formation Inhibition : These compounds were also effective in inhibiting biofilm formation, which is crucial for treating chronic infections .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. The following findings highlight the efficacy of related compounds:
- Cell Line Studies : Compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines:
- Mechanisms of Action : The mechanisms by which these compounds exert their anticancer effects include:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of pyrazole derivatives, this compound was tested alongside other compounds. The results showed that this compound significantly reduced the growth of pathogenic bacteria in a dose-dependent manner.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of pyrazole derivatives revealed that this compound induced cell cycle arrest and apoptosis in A549 lung cancer cells. The study reported an IC50 value indicating strong cytotoxicity comparable to established chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
